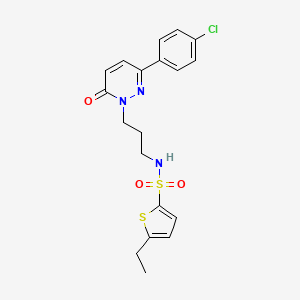
N-(3-(3-(4-chlorophényl)-6-oxopyridazin-1(6H)-yl)propyl)-5-éthylthiophène-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H20ClN3O3S2 and its molecular weight is 437.96. The purity is usually 95%.
BenchChem offers high-quality N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-5-ethylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-5-ethylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique et catalyse
La structure unique du composé offre des opportunités pour la chimie synthétique et la catalyse :
- Réactions catalysées par le triflate d’hafnium(IV) (Hf(OTf)₄) : Les chercheurs ont utilisé Hf(OTf)₄ comme catalyseur pour diverses transformations. L’étude de la réactivité du composé dans ces réactions pourrait fournir des informations précieuses .
Activité Biologique
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-5-ethylthiophene-2-sulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives. Its unique structure, featuring a pyridazine ring and various substituents, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Its molecular weight is approximately 366.87 g/mol. The presence of the 4-chlorophenyl group enhances lipophilicity, which may improve membrane permeability and biological interactions.
The biological activity of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-5-ethylthiophene-2-sulfonamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
Key Mechanisms:
- Inhibition of Apoptotic Proteins : Similar compounds with a thiophene core have shown binding affinities to antiapoptotic Bcl-2 family proteins, suggesting that this compound may also exhibit similar properties .
- Signal Transduction Modulation : The compound may interfere with signal transduction pathways that regulate cell proliferation and survival, thereby influencing cancer cell behavior.
Biological Activity and Therapeutic Potential
Research indicates that derivatives of pyridazinones, including compounds similar to N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-5-ethylthiophene-2-sulfonamide, possess significant biological activities:
- Antitumor Activity : Compounds with structural similarities have demonstrated cytotoxic effects on tumor cells with IC50 values below 10 μM, indicating potent antitumor potential .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | <10 | Bcl-xL |
| Compound B | <10 | Mcl-1 |
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into potential applications for N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-5-ethylthiophene-2-sulfonamide:
- Study on Bcl-2 Inhibition : A study identified compounds with a thiophene sulfonamide core that showed sub-micromolar binding affinities to Bcl-xL and Mcl-1. These compounds were effective in inducing apoptosis in HL-60 cells through mitochondrial pathways .
- Pyridazinone Derivatives : Research on pyridazinone derivatives highlighted their role as cholinesterase inhibitors, suggesting neuroprotective properties that could be explored further for neurodegenerative diseases .
Propriétés
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-2-16-8-11-19(27-16)28(25,26)21-12-3-13-23-18(24)10-9-17(22-23)14-4-6-15(20)7-5-14/h4-11,21H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSKTHNEEVQXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














